molecular formula C22H25N3O5S2 B3294345 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole CAS No. 886925-18-4

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole

Cat. No.: B3294345
CAS No.: 886925-18-4
M. Wt: 475.6 g/mol
InChI Key: QCGGWBUOGRLDGZ-UHFFFAOYSA-N
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Description

2-{4-[4-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole ( 886925-18-4) is a chemical compound with the molecular formula C22H25N3O5S2 and a molecular weight of 475.58 g/mol . This benzothiazole-piperazine hybrid structure is of significant interest in medicinal chemistry research. The benzothiazole core is a privileged scaffold in neuroscience, found in compounds like the amyloid-imaging agent Pittsburgh Compound B (PiB) and the neuroprotective drug riluzole . Furthermore, recent scientific literature highlights that synthetic hybrids combining benzothiazole and piperazine pharmacophores are being rationally designed and evaluated as multifunctional ligands for complex neurodegenerative diseases . These hybrids have demonstrated promising biological activities in research models, including the inhibition of acetylcholinesterase (AChE) and the modulation of amyloid-beta (Aβ) aggregation, which are key therapeutic targets in conditions such as Alzheimer's disease . The presence of both the 4,7-dimethoxy-benzothiazole and the 4-(ethanesulfonyl)benzoyl-piperazine moieties in a single molecule makes this compound a valuable chemical tool for researchers investigating new therapeutic strategies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-4-32(27,28)16-7-5-15(6-8-16)21(26)24-11-13-25(14-12-24)22-23-19-17(29-2)9-10-18(30-3)20(19)31-22/h5-10H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGGWBUOGRLDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole typically involves a multi-step process. One common method includes the reaction of 4,7-dimethoxy-1,3-benzothiazole with piperazine derivatives under controlled conditions. The ethanesulfonyl group is introduced through sulfonylation reactions, often using ethanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Piperazine-linked compounds are widely studied for their serotonin receptor affinities. Below is a comparative analysis of key analogs:

Compound Name/Structure 5-HT1A Receptor Affinity (Ki, nM) 5-HT2A Receptor Affinity (Ki, nM) Key Structural Features
Target Compound Not reported in sources Not reported in sources Benzothiazole core, ethanesulfonyl, methoxy
N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives (Compounds 5–7) 120–350 15–46 (antagonist activity) Pyrrolidine-2,5-dione, phenylpiperazine
Beta-tetralone-pyrrolidine derivatives (Compounds 8–10) 200–400 80–120 Beta-tetralone fragment, phenylpiperazine

Key Findings:

Piperazine Linker Influence :

  • The target compound shares a piperazine moiety with compounds 5–10, which are critical for 5-HT2A receptor binding. However, its benzothiazole core and ethanesulfonyl group may confer distinct pharmacokinetic properties, such as improved solubility or receptor selectivity compared to pyrrolidine-dione-based analogs .

Substituent Effects: Compounds 5–7 (Ki = 15–46 nM for 5-HT2A) demonstrate that bulky substituents like phenylpiperazine enhance 5-HT2A antagonism.

Core Structure Impact: Replacing the pyrrolidine-2,5-dione ring (in compounds 5–10) with a benzothiazole system (as in the target compound) may alter binding kinetics. Benzothiazoles are known for their rigid planar structure, which could enhance π-π stacking interactions in receptor pockets compared to flexible dione rings .

Beta-Tetralone Fragment :

  • The introduction of a beta-tetralone fragment in compounds 8–10 reduced 5-HT2A affinity (Ki = 80–120 nM), suggesting that steric hindrance or conformational flexibility negatively impacts binding. The target compound avoids this issue with its methoxy groups, which are smaller and likely less disruptive .

Biological Activity

The compound 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole is a member of the benzothiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzothiazole core
  • A piperazine moiety
  • An ethanesulfonyl group

These structural components contribute to its unique interaction with various biological targets, influencing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with carboxylic acid derivatives.
  • Introduction of the Piperazine Ring : Nucleophilic substitution using piperazine derivatives.
  • Attachment of the Ethanesulfonyl Group : Sulfonylation using ethanesulfonyl chloride in the presence of a base.
  • Final Coupling : Combining the benzothiazole derivative with the piperazine derivative to yield the final product.

Antioxidant Activity

Research indicates that benzothiazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown high radical scavenging efficacy in assays such as ABTS and DPPH .

Anti-inflammatory Activity

The compound has demonstrated potential anti-inflammatory effects. In vitro studies have shown that related benzothiazole derivatives can inhibit pro-inflammatory enzymes like COX-2 and 5-lipoxygenase (LO), which are critical in inflammatory responses .

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may possess antitumor properties. They have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy .

Study 1: Antioxidant and Anti-inflammatory Evaluation

A study synthesized several benzothiazole derivatives and assessed their biological activities. Among them, one compound exhibited an IC50 value of 57.35% inhibition in anti-inflammatory tests, outperforming indomethacin .

Study 2: Multifunctional Applications

Another investigation focused on multifunctional compounds for photoprotection and antioxidant activity. The synthesized compounds showed promising results in UV-filtering capabilities and were effective against reactive oxygen species (ROS), highlighting their potential in cosmetic formulations .

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesAntioxidant ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundBenzothiazole core with piperazineHigh (IC50 values <0.07 mmol/L)Significant inhibition of COX-2Moderate inhibition in cancer cell lines
Similar Benzothiazole DerivativeSimilar structureModerateModerateHigh
Benzothiazole with Methoxy GroupAdditional methoxy groupHigh (IC50 values <0.05 mmol/L)High inhibition of LOSignificant

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole, and what purity benchmarks are critical?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of a benzothiazole precursor (e.g., 4,7-dimethoxy-1,3-benzothiazole) with a substituted piperazine derivative under reflux conditions in ethanol or DMF, catalyzed by glacial acetic acid .
  • Step 2 : Introduction of the ethanesulfonylbenzoyl group via nucleophilic acyl substitution, requiring controlled heating (60–80°C) and anhydrous conditions .
  • Purity Benchmarks : High-performance liquid chromatography (HPLC) with ≥95% purity is standard. Impurities often arise from incomplete sulfonation or residual solvents, necessitating column chromatography or recrystallization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; piperazine N–H signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 516.2 for C₂₃H₂₆N₃O₅S₂) .
  • X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the ethanesulfonyl group relative to the benzothiazole core .

Q. What solvent systems are recommended for solubility and stability testing?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary stock), followed by aqueous buffers (pH 4–8) for biological assays. Poor solubility in nonpolar solvents (e.g., hexane) necessitates surfactants or co-solvents .
  • Stability : Conduct accelerated degradation studies under UV light, varying pH (1–13), and elevated temperatures (40–60°C). Monitor via HPLC for decomposition products like free piperazine or desulfonated derivatives .

Advanced Research Questions

Q. What in vitro assays are most effective for evaluating its biological activity against kinase targets?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with recombinant kinases (e.g., EGFR, PI3K) .
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7) .
  • Target Engagement : Use thermal shift assays (TSA) to measure binding-induced stabilization of kinase domains .

Q. How can researchers resolve contradictions between reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and DMSO content (<0.1%) .
  • Orthogonal Validation : Cross-check IC₅₀ values using both enzymatic (e.g., ADP-Glo™) and cell-based (e.g., MTT) assays .
  • Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers linked to assay-specific artifacts .

Q. What computational strategies are optimal for predicting its binding mode to ATP-binding pockets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target kinases (PDB: 4HJO for EGFR) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for 100+ ns to assess stability of hydrogen bonds with key residues (e.g., Met793 in EGFR) .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities across kinase isoforms .

Q. What strategies mitigate toxicity in preclinical models while retaining efficacy?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to the methoxy or sulfonyl moieties for targeted release .
  • Metabolite Profiling : Identify hepatotoxic metabolites via LC-MS/MS in microsomal incubations and modify labile sites (e.g., replace ethanesulfonyl with cyclopropanesulfonyl) .

Q. How can structural modifications enhance selectivity for cancer-associated kinases over off-targets?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents on the benzothiazole (e.g., replace methoxy with trifluoromethoxy) and piperazine (e.g., introduce methyl groups) .
  • Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler™) to identify structural motifs causing off-target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazole

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